molecular formula C14H12N6 B3250017 4,4'-Bis(azidomethyl)biphenyl CAS No. 199920-09-7

4,4'-Bis(azidomethyl)biphenyl

Cat. No. B3250017
CAS RN: 199920-09-7
M. Wt: 264.29 g/mol
InChI Key: KXFBLYGHUVFKRM-UHFFFAOYSA-N
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Description

4,4’-Bis(azidomethyl)biphenyl is a chemical compound with the molecular formula C14H12N6 . It is a type of organic azide, a family of compounds known for their exceptional reactivity .


Synthesis Analysis

The synthesis of 4,4’-Bis(azidomethyl)biphenyl and similar compounds often involves reactions such as the copper(I)-catalyzed Huisgen 1,3-dipolar cycloaddition with alkynes, yielding 1,2,3-triazoles . Other named reactions include the Staudinger reduction, the aza-Wittig reaction, and the Curtius rearrangement .


Molecular Structure Analysis

The molecular structure of 4,4’-Bis(azidomethyl)biphenyl is characterized by its molecular formula C14H12N6, average mass of 264.285 Da, and monoisotopic mass of 264.112335 Da .


Chemical Reactions Analysis

Organic azides like 4,4’-Bis(azidomethyl)biphenyl are known for their propensity to release nitrogen by thermal activation or photolysis . This reaction produces highly reactive nitrenes that show extraordinary efficiency in polymer crosslinking .


Physical And Chemical Properties Analysis

The physical and chemical properties of 4,4’-Bis(azidomethyl)biphenyl include its molecular formula C14H12N6, average mass of 264.285 Da, and monoisotopic mass of 264.112335 Da .

Scientific Research Applications

OLED Applications

Research on derivatives of biphenyl compounds, such as 4,4'-bis(1,2,2-triphenylvinyl)biphenyl and its variants, has shown significant potential in the field of organic light-emitting diodes (OLEDs). These derivatives exhibit deep-blue emissions, which are key for developing non-doped OLED devices. The effective control of π-conjugation length in these compounds ensures their suitability for OLED applications, offering a novel approach for the design of deep-blue aggregation-induced emission luminogens (Huang et al., 2013).

Synthesis of Multi-Iodoarenes

In the field of pharmaceutical and electronic materials, biphenyl compounds have been used as precursors. A study highlighted the use of biphenyl and similar compounds to create previously inaccessible multi-iodoarenes via a templated deprotonative metalation approach. These iodoarenes are essential for high-impact transformations in pharmaceuticals, molecular electronics, and nanomaterials industries (Martı́nez-Martı́nez et al., 2017).

Polyimide Synthesis

Research has been conducted on synthesizing polyimides based on bis(p-aminophenoxy)biphenyls, which are related to biphenyl compounds. These polyimides exhibit various properties like high thermal stability, making them suitable for advanced material applications (Hsiao et al., 1995).

Safety and Hazards

While specific safety and hazard information for 4,4’-Bis(azidomethyl)biphenyl was not found, it’s important to note that organic azides are generally considered hazardous due to their reactivity . They can cause skin and eye irritation, respiratory irritation, and are very toxic to aquatic life with long-lasting effects .

Future Directions

Organic azides like 4,4’-Bis(azidomethyl)biphenyl have shown promise in the field of material sciences . Their ability to release nitrogen and produce highly reactive nitrenes makes them efficient in polymer crosslinking, altering the physical properties of polymers, and boosting efficiencies of polymer-based devices . This holds potential for the development of more sustainable polymers .

properties

IUPAC Name

1-(azidomethyl)-4-[4-(azidomethyl)phenyl]benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N6/c15-19-17-9-11-1-5-13(6-2-11)14-7-3-12(4-8-14)10-18-20-16/h1-8H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXFBLYGHUVFKRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN=[N+]=[N-])C2=CC=C(C=C2)CN=[N+]=[N-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,4'-Bis(azidomethyl)biphenyl

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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